Sodium hexanitrocobaltate(III)

Description

The exact mass of the compound Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium hexanitrocobaltate(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium hexanitrocobaltate(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trisodium;cobalt(3+);hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDJQGEZXBCR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15079-20-6 (Parent) | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90932846 | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14649-73-1 | |

| Record name | Sodium cobaltinitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(nitrito-.kappa.O)-, sodium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(3+) sodium nitrite (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Hexanitrocobaltate(III): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hexanitrocobaltate(III), with the chemical formula Na₃[Co(NO₂)₆], is an inorganic coordination compound of significant interest in analytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis, and its primary application in the qualitative and quantitative determination of potassium ions. The information is presented to be a valuable resource for researchers and professionals in various scientific fields.

Properties of Sodium Hexanitrocobaltate(III)

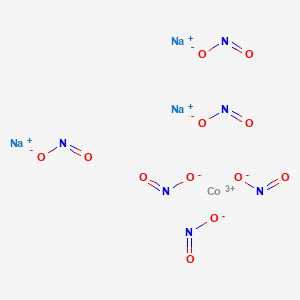

Sodium hexanitrocobaltate(III) is a yellow, crystalline solid.[1] It is composed of a central cobalt(III) ion octahedrally coordinated to six nitrite ligands, and three sodium ions as counterions.

Physical and Chemical Properties

A summary of the key quantitative properties of Sodium hexanitrocobaltate(III) is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | Na₃[Co(NO₂)₆] | [1] |

| Molar Mass | 403.933 g/mol | [1] |

| Appearance | Yellow to brownish-yellow crystalline powder | [2] |

| Density | 2.565 g/cm³ | [1] |

| Melting Point | Decomposes at 220 °C | [3] |

| Solubility in Water | Soluble | [1] |

| UV-Vis Absorption Maximum | 228 nm | [4] |

Table 1: Quantitative Properties of Sodium hexanitrocobaltate(III)

Structural Information

The anion, [Co(NO₂)₆]³⁻, possesses an octahedral geometry with the six nitrite ligands bound to the central cobalt atom.

Reactivity and Stability

Sodium hexanitrocobaltate(III) is stable under normal laboratory conditions.[3] It is a strong oxidizing agent and can react violently with reducing agents and combustible materials.[3] The compound is known to decompose upon heating.[3]

Experimental Protocols

Synthesis of Sodium Hexanitrocobaltate(III)

This protocol outlines the laboratory synthesis of Sodium hexanitrocobaltate(III) from cobalt(II) nitrate and sodium nitrite.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Sodium nitrite (NaNO₂) (potassium-free)

-

50% Acetic acid (CH₃COOH)

-

95% Ethanol (C₂H₅OH)

-

Distilled water

-

Beakers

-

Hotplate

-

Stirring rod

-

Filter flask and paper

-

Ice bath

Procedure:

-

Dissolve 12.01 grams of pure, potassium-free sodium nitrite in 12 ml of cold water in a 100 ml beaker. Heat the mixture gently on a hotplate until all the solid has dissolved.[5]

-

Cool the resulting solution to 50 °C.[5]

-

In a separate container, dissolve 4.07 grams of cobalt(II) nitrate hexahydrate in the cooled sodium nitrite solution.[5]

-

While continuously stirring, add 4 ml of 50% acetic acid dropwise to the solution. A color change to yellow and a thicker consistency should be observed.[5]

-

Transfer the solution to a filter flask and draw a steady stream of air through the solution for approximately 20 minutes to remove dissolved nitrogen oxides.[5]

-

Place the solution in an ice bath and slowly add 20 ml of 95% ethanol while stirring to induce crystallization.[5]

-

Allow the mixture to stand in the ice bath for 20 minutes to ensure complete crystallization.[5]

-

Filter the resulting yellow precipitate using a Büchner funnel and wash the crystals three times with 10 ml portions of 95% ethanol.[5]

-

Dry the collected crystals to obtain the final product.

Caption: Workflow for the synthesis of Sodium hexanitrocobaltate(III).

Qualitative and Quantitative Determination of Potassium Ions

This protocol describes the use of Sodium hexanitrocobaltate(III) for the detection and estimation of potassium ions in a sample. The reaction forms an insoluble yellow precipitate of potassium sodium hexanitrocobaltate(III) (K₂Na[Co(NO₂)₆]).[1]

Materials:

-

Sodium hexanitrocobaltate(III) reagent solution

-

Sample solution containing potassium ions

-

Test tubes

-

Centrifuge (for quantitative analysis)

-

Drying oven (for quantitative analysis)

-

Analytical balance (for quantitative analysis)

Procedure for Qualitative Analysis:

-

To a small volume of the sample solution in a test tube, add a few drops of the Sodium hexanitrocobaltate(III) reagent solution.

-

The formation of a yellow precipitate indicates the presence of potassium ions.

Procedure for Quantitative Analysis (Gravimetric Method):

-

To a known volume of the sample solution, add an excess of the Sodium hexanitrocobaltate(III) reagent solution to ensure complete precipitation of potassium.

-

Allow the mixture to stand for a sufficient time to ensure complete precipitation.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the precipitate with a suitable solvent (e.g., dilute acetic acid, followed by ethanol) to remove any soluble impurities.

-

Dry the precipitate to a constant weight in a drying oven at an appropriate temperature.

-

Weigh the dried precipitate (K₂Na[Co(NO₂)₆]) and calculate the amount of potassium in the original sample based on the stoichiometry of the precipitate.

Caption: Workflow for the determination of potassium ions.

Applications

The primary application of Sodium hexanitrocobaltate(III) is as a selective precipitating agent for potassium and ammonium ions.[1] This property is utilized in:

-

Qualitative Inorganic Analysis: For the rapid identification of potassium in unknown samples.[5]

-

Quantitative Chemical Analysis: For the gravimetric or colorimetric determination of potassium concentrations in various samples.

-

Geochemical Analysis: To distinguish between alkali feldspars and plagioclase feldspars in thin sections.[1]

-

Organic Synthesis: It can also be used as a nitrosating agent in certain organic reactions.

Safety and Handling

Sodium hexanitrocobaltate(III) is a strong oxidizer and should be handled with care.[3] It may cause fire in contact with combustible materials.[3] It is also suspected of causing cancer and may cause allergic skin or respiratory reactions.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Sodium hexanitrocobaltate(III) remains a valuable reagent in analytical chemistry due to its specific reactivity with potassium ions. This guide has provided a detailed overview of its properties, synthesis, and analytical applications. The provided protocols and data are intended to assist researchers and scientists in their laboratory work involving this compound.

References

- 1. Sodium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 2. Sodium cobaltinitrite | CoN6Na3O12 | CID 159748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. jetir.org [jetir.org]

- 5. Free Essay: Preparation of sodium hexanitrocobaltate (III) - 801 Words | Studymode [studymode.com]

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Hexanitrocobaltate(III)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of sodium hexanitrocobaltate(III), also known as sodium cobaltinitrite. This coordination compound is a valuable reagent in various chemical analyses. The following sections detail the chemical principles, a step-by-step experimental protocol, quantitative data, and critical safety considerations.

Introduction

Sodium hexanitrocobaltate(III), with the chemical formula Na₃[Co(NO₂)₆], is a yellow, water-soluble coordination complex.[1][2] The central cobalt atom is in the +3 oxidation state, coordinated to six nitrite ligands.[3][4] Its primary application lies in the qualitative and quantitative analysis of potassium and ammonium ions, with which it forms a characteristic yellow precipitate.[3][5] This guide presents a reliable method for its synthesis in a laboratory setting.

Chemical Principles

The synthesis of sodium hexanitrocobaltate(III) involves the oxidation of cobalt(II) to cobalt(III) in the presence of an excess of sodium nitrite. The overall balanced chemical equation for the reaction is:

4 --INVALID-LINK--₂ + O₂ + 24 NaNO₂ → 4 Na₃[Co(NO₂)₆] + 8 NaNO₃ + 4 NaOH + 22 H₂O[1]

In this reaction, the nitrite ions serve as both ligands and oxidizing agents.[3][4] The reaction is typically carried out in a weakly acidic medium, provided by acetic acid, to facilitate the oxidation process and the removal of excess nitrite as nitrogen oxides.[3][5]

Experimental Protocol

This protocol is a synthesized procedure based on established laboratory methods.[3][5][6]

3.1. Materials and Reagents:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)[7]

-

Glacial acetic acid (CH₃COOH)[7]

-

Distilled water

-

Ice

3.2. Equipment:

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Hot plate

-

Büchner funnel and filter flask[5]

-

Watch glass

3.3. Procedure:

-

Preparation of the Cobalt Solution: Dissolve the cobalt(II) salt in a minimal amount of distilled water in a test tube or flask.[5][7]

-

Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite in distilled water. Gentle heating may be required to ensure complete dissolution.[3][7] Cool the solution to approximately 50°C.[3][5]

-

Mixing the Reagents: Add the cobalt(II) solution to the cooled sodium nitrite solution with continuous stirring.[3][5] The solution will turn a reddish-brown color.[3]

-

Acidification: Slowly add 50% acetic acid dropwise to the mixture while stirring.[3][5] This will cause the solution to turn yellow and may produce reddish-brown fumes of nitrogen dioxide (NO₂).[3][7]

-

Aeration: Connect the reaction vessel to an aspirator or air pump and draw a steady stream of air through the solution for approximately 20-30 minutes.[3][5] This step is crucial for removing dissolved nitrogen oxides.[3]

-

Crystallization: Cool the reaction mixture in an ice bath.[3][5] While stirring, slowly add cold 95% ethanol to induce the precipitation of the yellow sodium hexanitrocobaltate(III) crystals.[3][5][7] Allow the mixture to stand in the ice bath for at least 20 minutes to ensure complete crystallization.[3]

-

Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.[5][7] Wash the crystals with several small portions of 95% ethanol to remove any soluble impurities.[3]

-

Drying: Dry the product on a watch glass.[5] Insufficient drying may lead to an artificially high yield due to the presence of residual water.[6]

Quantitative Data

The following table summarizes the typical quantities of reagents and expected yield for this synthesis. Note that the yield can be affected by factors such as purity of reagents and adherence to the protocol.

| Parameter | Value | Reference |

| Cobalt(II) Nitrate Hexahydrate | 2.0 g | [4][6] |

| Sodium Nitrite | 6.0 g | [6] |

| Distilled Water (for Nitrite) | 8.0 mL | [6] |

| 50% Acetic Acid | 2.0 mL | [6] |

| 95% Ethanol | 6.0 mL | [5] |

| Theoretical Yield | Varies based on limiting reagent | [4] |

| Appearance of Product | Yellow to orange crystalline powder | [2][4][6] |

Safety Precautions

Sodium hexanitrocobaltate(III) is a strong oxidizer and may cause fire in contact with combustible materials.[8][9][10] It is also suspected of causing cancer and may cause allergic skin and respiratory reactions.[8][9][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Handling: Avoid creating dust.[8][11] Wash hands thoroughly after handling.[8] Keep away from combustible materials.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[8]

-

First Aid: In case of eye contact, flush with water for at least 15 minutes.[8][9] For skin contact, wash with soap and water.[9] If inhaled, move to fresh air.[11] Seek medical attention if symptoms persist.[8][9]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of Sodium hexanitrocobaltate(III).

References

- 1. Sodium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Free Essay: Preparation of sodium hexanitrocobaltate (III) - 801 Words | Studymode [studymode.com]

- 4. scribd.com [scribd.com]

- 5. jetir.org [jetir.org]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.ie [fishersci.ie]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to Sodium Hexanitrocobaltate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and synthesis of sodium hexanitrocobaltate(III), a significant coordination compound in both analytical chemistry and organic synthesis.

Chemical Formula and Nomenclature

Sodium hexanitrocobaltate(III) is an inorganic coordination compound with the chemical formula Na₃[Co(NO₂)₆] .[1] Its systematic IUPAC name is sodium hexanitritocobaltate(III). It is also commonly known by the synonyms sodium cobaltinitrite and cobalt(III) sodium nitrite. The compound consists of three sodium cations (Na⁺) and a complex anion, [Co(NO₂)₆]³⁻.

Structural Properties

The hexanitrocobaltate(III) anion, [Co(NO₂)₆]³⁻, features a central cobalt(III) ion. This central ion is octahedrally coordinated by six nitrite (NO₂⁻) ligands. In this arrangement, the nitrogen atom of each nitrite ligand is bonded to the cobalt center.

While the crystal structure of sodium hexanitrocobaltate(III) has been determined by X-ray diffraction, specific bond lengths and angles were not available in the public domain resources accessed for this guide. The key crystallographic study was performed at both 293 K and 10 K. The study confirmed a slightly distorted octahedral geometry for the [Co(NO₂)₆]³⁻ anion.

| Structural Parameter | Value | Reference |

| Coordination Geometry | Octahedral | |

| Bond Lengths | ||

| Co-N | Data not available | |

| N-O | Data not available | |

| Bond Angles | ||

| N-Co-N | Data not available | |

| O-N-O | Data not available |

Experimental Protocol: Synthesis of Sodium Hexanitrocobaltate(III)

The synthesis of sodium hexanitrocobaltate(III) involves the oxidation of a cobalt(II) salt in the presence of an excess of sodium nitrite. The following protocol is a consolidated representation of common laboratory procedures.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid (CH₃COOH)

-

Ethanol (95%)

-

Distilled water

Procedure:

-

Preparation of the Nitrite Solution: Dissolve an excess of sodium nitrite (e.g., 5 grams) in a minimal amount of distilled water (e.g., 5 mL). Gentle heating can aid in the dissolution of the sodium nitrite.

-

Introduction of the Cobalt Salt: Once the sodium nitrite solution has cooled to room temperature, add the cobalt(II) salt (e.g., 2.3 grams of CoCl₂·6H₂O or a stoichiometric equivalent of Co(NO₃)₂·6H₂O).

-

Acidification and Oxidation: Slowly add a 50% aqueous solution of glacial acetic acid dropwise to the mixture while stirring. The solution will typically change color. A steady stream of air is then passed through the solution for approximately 20-30 minutes to facilitate the oxidation of Co(II) to Co(III) and to remove nitrogen oxides that are formed as byproducts.

-

Crystallization: Cool the reaction mixture in an ice bath. Slowly add cold ethanol while stirring to induce the precipitation of the yellow sodium hexanitrocobaltate(III) crystals.

-

Isolation and Purification: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the final product in a vacuum desiccator to prevent the absorption of moisture, as the crystals can be hygroscopic.

Overall Reaction:

4 --INVALID-LINK--₂ + O₂ + 24 NaNO₂ → 4 Na₃[Co(NO₂)₆] + 8 NaNO₃ + 4 NaOH + 22 H₂O[1]

Visualization of the Hexanitrocobaltate(III) Anion

The following diagram illustrates the octahedral coordination of the six nitrite ligands around the central cobalt ion in the [Co(NO₂)₆]³⁻ anion.

Caption: Structure of the [Co(NO₂)₆]³⁻ anion.

References

An In-depth Technical Guide to Sodium Hexanitrocobaltate(III) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Sodium hexanitrocobaltate(III), a versatile inorganic compound with significant applications in various research and development sectors. This document details its chemical synonyms, quantitative data from key experiments, and detailed experimental protocols. Furthermore, it includes visualizations of experimental workflows to facilitate understanding and application in a laboratory setting.

Synonyms and Chemical Identifiers

Common Synonyms:

IUPAC Name:

-

Sodium hexanitritocobaltate(III)[2]

Chemical Formula:

CAS Number:

Quantitative Data

This section presents quantitative data related to the application of Sodium hexanitrocobaltate(III) in experimental settings. The following tables summarize key findings from research studies, providing a basis for experimental design and interpretation.

Table 1: Stability of Sodium Hexanitrocobaltate(III) Staining Solution for Potassium Quantification

| Condition | Parameter | Value | Reference |

| Stain aged in open containers | Decrease in fractional guard cell coverage (first-order rate constant) | 2.3 x 10⁻⁵/sec | [6] |

| Stain aged in open containers | Mass of precipitate from KCl solutions (first 2 hours) | Unchanged | [6] |

| Stain aged in open containers | Decrease in mass of precipitate from KCl solutions (after 2 hours, first-order rate constant) | 1.0 x 10⁻⁵/sec | [6] |

| Stain stored in tightly sealed containers | Time to reach efficacy of 8-hour open-air exposure | ~100 hours | [6] |

Table 2: Yields of Nitrosation Reactions using Sodium Hexanitrocobaltate(III)

| Substrate Type | Product | Yield | Reference |

| Hydrazides | Acyl azides | Not specified | [7] |

| Arenesulfonyl hydrazines | Arenesulfonyl azides | Not specified | [7] |

| Aromatic amines | 1,3-diaryltriazenes | Excellent | [7] |

| Aliphatic amines | No nitrosation (complex formation) | N/A | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving Sodium hexanitrocobaltate(III) are provided below. These protocols are intended to serve as a guide for researchers in implementing these techniques in their own laboratories.

Protocol 1: Quantitative Determination of Potassium via Gravimetric Analysis

This protocol outlines the classical gravimetric method for the quantitative analysis of potassium ions in a sample.

Materials:

-

Sodium hexanitrocobaltate(III) reagent solution

-

Sample containing potassium ions

-

Dilute acetic acid

-

Wash solution (e.g., 70% ethanol)

-

Filtering apparatus (e.g., Gooch crucible)

-

Drying oven

-

Analytical balance

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in distilled water. If the sample is not water-soluble, an appropriate acid digestion may be necessary.

-

Acidification: Acidify the sample solution with dilute acetic acid.

-

Precipitation: Add an excess of the Sodium hexanitrocobaltate(III) reagent solution to the acidified sample solution. A yellow precipitate of dipotassium sodium cobaltinitrite (K₂Na[Co(NO₂)₆]·H₂O) will form.[8]

-

Digestion: Allow the precipitate to stand for a sufficient time (e.g., overnight) to ensure complete precipitation and to allow the crystals to grow, which facilitates filtration.

-

Filtration: Filter the precipitate through a pre-weighed Gooch crucible or other suitable filtering apparatus.

-

Washing: Wash the precipitate with a suitable wash solution, such as 70% ethanol, to remove any soluble impurities.

-

Drying: Dry the crucible and precipitate in an oven at an appropriate temperature (e.g., 110°C) until a constant weight is achieved.

-

Weighing: Cool the crucible in a desiccator and weigh it on an analytical balance.

-

Calculation: The weight of the precipitate is used to calculate the amount of potassium in the original sample based on the stoichiometry of the precipitate.

Protocol 2: Staining of Feldspars for Geochemical Analysis

This protocol describes the staining method used to differentiate between potassium feldspar (K-feldspar) and plagioclase feldspar in geological thin sections or rock slabs.

Materials:

-

Uncovered thin section or polished rock slab

-

Hydrofluoric acid (HF), concentrated

-

Saturated Sodium hexanitrocobaltate(III) solution

-

Barium chloride (BaCl₂) solution

-

Potassium rhodizonate solution

-

Distilled water

-

Beakers and rinsing containers

Procedure:

-

Surface Preparation: Ensure the thin section or rock slab is clean and polished.

-

HF Etching: Carefully expose the surface to concentrated hydrofluoric acid vapor for approximately 45 seconds to etch the feldspar minerals.[9] This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Rinsing: Thoroughly rinse the etched surface with distilled water to remove any residual acid.

-

Barium Chloride Treatment: Immerse the slide in a barium chloride solution. This step is for fixing.[9]

-

K-feldspar Staining: Immerse the etched and rinsed surface in a saturated solution of Sodium hexanitrocobaltate(III) for 1-2 minutes.[10] This will stain the K-feldspar a distinct yellow color.

-

Rinsing: Rinse the surface again with distilled water.

-

Plagioclase Staining: Immerse the slide in a potassium rhodizonate solution to stain the plagioclase pink.[9]

-

Final Rinse and Drying: Perform a final rinse with distilled water and allow the stained surface to air dry completely before microscopic examination.

Experimental Workflows and Logical Relationships

While Sodium hexanitrocobaltate(III) is a valuable reagent in various chemical and analytical processes, it is not known to be directly involved in biological signaling pathways. Its primary role is that of a precipitating or nitrosating agent. Therefore, instead of a signaling pathway, the following section provides a diagram of a logical experimental workflow where this compound is utilized.

Workflow for Feldspar Staining in Geochemical Analysis

The following diagram illustrates the sequential steps involved in the differential staining of feldspars for petrographic analysis.

Caption: Workflow for differential staining of feldspar minerals.

This guide serves as a foundational resource for professionals engaged in research and development. The provided information on synonyms, quantitative data, and detailed protocols for Sodium hexanitrocobaltate(III) aims to support the design and execution of precise and reproducible scientific investigations.

References

- 1. Sodium hexanitrocobaltate(III) - Sodium hexanitrocobaltate(III) [sigmaaldrich.com]

- 2. Sodium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 3. itwreagents.com [itwreagents.com]

- 4. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 5. Sodium hexanitrocobaltate(III), ACS | CoN6Na3O12-3 | CID 16211641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of sodium hexanitrocobaltate (III) decomposition on its staining of intracellular potassium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrosation with Sodium Hexanitrocobaltate(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ia800805.us.archive.org [ia800805.us.archive.org]

- 9. Staining [sediment.uni-goettingen.de]

- 10. minsocam.org [minsocam.org]

An In-depth Technical Guide to the Coordination Chemistry of Sodium Cobaltinitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cobaltinitrite, systematically named sodium hexanitrocobaltate(III), is an inorganic coordination compound with the chemical formula Na₃[Co(NO₂)₆].[1][2] This yellow to orange-brown crystalline powder is a well-established reagent in analytical chemistry, primarily recognized for its ability to selectively precipitate potassium and ammonium ions from aqueous solutions.[2][3] Beyond its analytical applications, sodium cobaltinitrite serves as a versatile precursor in the synthesis of other cobalt(III) coordination complexes and as a nitrosating agent in organic synthesis. This guide provides a comprehensive overview of the synthesis, structure, spectral properties, and key reactions of sodium cobaltinitrite, tailored for professionals in research and drug development.

Synthesis and Purification

The synthesis of sodium cobaltinitrite typically involves the oxidation of a cobalt(II) salt in the presence of an excess of sodium nitrite, usually in a weakly acidic medium to facilitate the formation of the stable hexanitrocobaltate(III) complex anion, [Co(NO₂)₆]³⁻.

Experimental Protocol: Synthesis from Cobalt(II) Nitrate

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Ethanol (95%) or Methanol

Procedure:

-

In a fume hood, dissolve 10 g of sodium nitrite in 20 mL of distilled water in a beaker. The dissolution is endothermic, so gentle heating may be required.[4]

-

To this solution, add 3 g of cobalt(II) nitrate hexahydrate and stir until it dissolves.[4]

-

Slowly add 2 mL of glacial acetic acid to the solution. This will result in the evolution of brown fumes of nitrogen dioxide (NO₂) as nitrous acid is formed and subsequently decomposes.[4]

-

Transfer the solution to an Erlenmeyer flask and bubble a stream of air through the solution for approximately 30 minutes to remove the dissolved nitrogen oxides. This is achieved by connecting one of two tubes in a rubber stopper to an air source and immersing it in the solution, while the other tube acts as an outlet.[4][5]

-

After air bubbling, cool the solution in an ice bath.

-

To induce precipitation of the sodium cobaltinitrite, add 15 mL of cold ethanol or methanol to the cooled solution and continue to cool in the ice bath.[3][4]

-

Collect the resulting yellow crystalline precipitate by vacuum filtration using a Büchner funnel.[5]

-

Wash the crystals with several small portions of cold ethanol to remove any unreacted starting materials and byproducts.[5]

-

Dry the purified sodium cobaltinitrite in a desiccator over a suitable drying agent.

Experimental Workflow: Synthesis of Sodium Cobaltinitrite

Structural and Spectroscopic Properties

The coordination chemistry of sodium cobaltinitrite is centered around the stable [Co(NO₂)₆]³⁻ complex anion.

Crystal Structure and Molecular Geometry

X-ray diffraction studies have confirmed that the [Co(NO₂)₆]³⁻ anion possesses a slightly distorted octahedral geometry.[1] The cobalt(III) center is coordinated to six nitrite ligands through the nitrogen atoms (nitro coordination), which is a key feature of its stability.

| Structural Parameter | Value |

| Coordination Geometry | Octahedral |

| Cobalt Oxidation State | +3 |

| Ligand | Nitrite (NO₂⁻) |

| Coordination Mode | N-bonded (nitro) |

Note: Specific bond lengths and angles from the work of Figgis and Sobolev are available in the Crystallography Open Database (COD) under entry numbers 2012142 and 2012143.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for characterizing the coordination of the nitrite ligand. The key vibrational modes of the coordinated nitro group in the [Co(NO₂)₆]³⁻ anion are summarized below.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| νₐₛ(NO₂) | ~1400 - 1430 | Asymmetric NO₂ stretch |

| νₛ(NO₂) | ~1310 - 1330 | Symmetric NO₂ stretch |

| δ(NO₂) | ~820 - 850 | NO₂ scissoring (in-plane bend) |

| ρ(NO₂) | ~610 - 630 | NO₂ wagging (out-of-plane bend) |

| ν(Co-N) | ~400 - 500 | Cobalt-Nitrogen stretch |

Note: The exact peak positions can vary slightly depending on the crystal packing and the presence of any distortions in the complex anion.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of sodium cobaltinitrite in aqueous solution is characterized by intense absorption bands in the ultraviolet and visible regions, arising from ligand-to-metal charge transfer (LMCT) and d-d electronic transitions within the cobalt(III) center. A notable absorption maximum is observed around 360 nm, which has been utilized in kinetic studies.[6]

| Transition Type | Approximate λₘₐₓ (nm) |

| Ligand-to-Metal Charge Transfer (LMCT) | ~260, ~360 |

| d-d transition | ~460 |

Chemical Reactivity and Applications

Qualitative and Quantitative Analysis of Potassium and Ammonium Ions

The most prominent application of sodium cobaltinitrite is in the detection and quantification of potassium (K⁺) and ammonium (NH₄⁺) ions.[2][7] In the presence of these ions in a weakly acidic solution, a yellow precipitate of the corresponding double salt is formed.[2][7]

Reaction with Potassium Ions: 2K⁺(aq) + Na⁺(aq) + [Co(NO₂)₆]³⁻(aq) → K₂Na--INVALID-LINK--

Reaction with Ammonium Ions: 3NH₄⁺(aq) + [Co(NO₂)₆]³⁻(aq) → (NH₄)₃--INVALID-LINK--[7]

Experimental Protocol: Gravimetric Determination of Potassium

Materials:

-

Sample containing potassium ions

-

Sodium cobaltinitrite solution (freshly prepared, ~15% w/v)

-

Dilute acetic acid

-

Wash solution (e.g., 70% ethanol)

-

Sintered glass crucible

Procedure:

-

Prepare an aqueous solution of the sample to be analyzed.

-

Acidify the solution with a small amount of dilute acetic acid.

-

Add an excess of the freshly prepared sodium cobaltinitrite solution to the sample solution with stirring.

-

Allow the mixture to stand for at least 15 minutes to ensure complete precipitation of the potassium sodium cobaltinitrite (K₂Na[Co(NO₂)₆]).

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with a few small portions of 70% ethanol to remove any soluble impurities.

-

Dry the crucible and precipitate in an oven at 110-120 °C to a constant weight.

-

The weight of the potassium can be calculated from the weight of the precipitate using the appropriate gravimetric factor.

Logical Workflow: Analysis of Potassium Ions

Nitrosating Agent in Organic Synthesis

Sodium cobaltinitrite can act as a nitrosating agent, providing a source of the nitrosonium ion (NO⁺) in situ, particularly for the nitrosation of various amino functionalities.[6]

Reaction with Primary Aromatic Amines (Diazotization): Primary aromatic amines react with sodium cobaltinitrite in an acidic medium to form relatively stable diazonium salts. This reaction proceeds via the formation of a nitrosoamine intermediate which then dehydrates.

Reaction Mechanism: Nitrosation of a Primary Aromatic Amine

Precursor for other Cobalt(III) Complexes

Sodium cobaltinitrite is a useful starting material for the synthesis of other cobalt(III) coordination compounds through ligand substitution reactions. The nitrite ligands can be displaced by other ligands, providing access to a variety of cobalt(III) complexes.

Example: Synthesis of Hexaamminecobalt(III) chloride While not a direct substitution, sodium cobaltinitrite can be used in multi-step syntheses. A more direct example is the reaction with other ligands to form mixed-ligand complexes.

Conclusion

Sodium cobaltinitrite is a fundamentally important coordination compound with a rich chemistry. Its well-defined structure and reactivity make it an indispensable tool in analytical chemistry for the determination of potassium and ammonium ions. Furthermore, its utility as a nitrosating agent and a precursor for the synthesis of other cobalt(III) complexes highlights its versatility in both inorganic and organic chemistry. A thorough understanding of its properties and reactions, as detailed in this guide, is crucial for researchers and scientists leveraging this compound in their respective fields.

References

- 1. Na3Co(NO2)6 at 293 and 10 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Sodium cobaltinitrite | CoN6Na3O12 | CID 159748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. sarthaks.com [sarthaks.com]

An In-depth Technical Guide to Sodium Hexanitrocobaltate(III): Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hexanitrocobaltate(III), Na₃[Co(NO₂)₆], is an inorganic coordination compound with a rich history rooted in the development of analytical chemistry. This technical guide provides a comprehensive overview of its discovery, historical significance, physicochemical properties, and detailed experimental protocols for its synthesis and application. While primarily known for its role in the qualitative and quantitative analysis of potassium, its utility extends to various niche applications in organic synthesis and materials science. This document serves as a detailed resource for researchers and professionals who require a thorough understanding of this important reagent.

Discovery and History

The history of sodium hexanitrocobaltate(III) is intrinsically linked to the discovery of its potassium counterpart, potassium hexanitrocobaltate(III) (K₃[Co(NO₂)₆]), famously known as Fischer's Salt. In 1848, German chemist Nikolaus Wolfgang Fischer was investigating cobalt salts when he observed that a solution of a cobalt(II) salt, upon the addition of an excess of potassium nitrite and acidification with acetic acid, yielded a yellow crystalline precipitate. This new compound was the first known cobaltinitrite and provided a novel method for the qualitative detection of potassium.

While Fischer is credited with the discovery of the cobaltinitrite anion, the synthesis of the sodium salt, sodium hexanitrocobaltate(III), followed as a logical extension of this work. The sodium salt's high solubility in water, in stark contrast to the potassium and ammonium salts, made it an ideal reagent for precipitating these ions from solution.[1] Over time, it became the preferred reagent for the gravimetric and titrimetric determination of potassium, a method detailed extensively in classical analytical chemistry texts such as Vogel's "A Text-book of Quantitative Inorganic Analysis".

Physicochemical Properties

Sodium hexanitrocobaltate(III) is a yellow to brownish-yellow crystalline powder.[2][3] Its key properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Na₃[Co(NO₂)₆] | [4] |

| Molar Mass | 403.94 g/mol | [4] |

| Appearance | Yellow to brownish-yellow crystalline powder | [2][3] |

| Odor | Weakly of nitric acid | [3] |

| Melting Point | 220 °C (decomposes) | [2] |

| Solubility in Water | ~720 g/L at 20 °C | [2] |

| pH of Aqueous Solution | ~5 (100 g/L at 20 °C) | [2][3] |

| Stability | Aqueous solutions are unstable and should be freshly prepared. Can be stabilized to some extent with the addition of methanol or ethanol. | [5] |

| UV-Vis Absorption | Aqueous solution exhibits absorption maxima around 228 nm and 222 nm. | [6] |

Experimental Protocols

Synthesis of Sodium Hexanitrocobaltate(III)

This protocol is a consolidated method based on established procedures.[6][7]

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

50% Acetic acid (CH₃COOH)

-

95% Ethanol (C₂H₅OH)

-

Distilled water

Procedure:

-

In a fume hood, dissolve 12.0 g of sodium nitrite in 12 mL of distilled water in a 100 mL beaker.

-

Gently heat the solution to ensure complete dissolution of the sodium nitrite.

-

Cool the solution to approximately 50 °C.

-

In a separate container, dissolve 4.0 g of cobalt(II) nitrate hexahydrate in a minimal amount of distilled water.

-

Slowly add the cobalt nitrate solution to the sodium nitrite solution while stirring continuously. The solution will turn a reddish-brown color.[7]

-

Continue stirring and slowly add 4 mL of 50% acetic acid dropwise. The color of the solution will change to yellow, and it may thicken in consistency.[7]

-

Transfer the solution to a filter flask equipped with an aeration tube (a tube extending to the bottom of the flask).

-

Connect the side arm of the flask to a vacuum source and draw a steady stream of air through the solution for approximately 30 minutes to remove dissolved nitrogen oxides.[6]

-

After aeration, cool the solution in an ice bath.

-

While stirring, slowly add 20 mL of 95% ethanol to induce crystallization.

-

Allow the mixture to stand in the ice bath for at least 20 minutes to ensure complete precipitation.

-

Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals three times with 10 mL portions of 95% ethanol.

-

Dry the product in a desiccator.

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood as toxic nitrogen oxide gases are evolved.

-

Sodium hexanitrocobaltate(III) is an oxidizing agent and should be handled with care.[2][3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Qualitative Test for Potassium Ions

Materials:

-

A freshly prepared solution of sodium hexanitrocobaltate(III) (approximately 0.5 M).

-

The sample solution to be tested.

-

Dilute acetic acid.

Procedure:

-

To 1 mL of the sample solution, add a few drops of dilute acetic acid to slightly acidify the medium.

-

Add an equal volume of the sodium hexanitrocobaltate(III) reagent solution.

-

A positive test for potassium is indicated by the immediate formation of a yellow precipitate of potassium sodium hexanitrocobaltate(III) (K₂Na[Co(NO₂)₆]).

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of sodium hexanitrocobaltate(III).

Caption: Workflow for the synthesis of Sodium hexanitrocobaltate(III).

Analytical Application Workflow

This diagram outlines the process of using sodium hexanitrocobaltate(III) for the qualitative analysis of potassium ions.

Caption: Workflow for the qualitative analysis of potassium ions.

Applications in Research and Development

While the primary application of sodium hexanitrocobaltate(III) remains in analytical chemistry for the detection and quantification of potassium and ammonium ions, it has found utility in other areas:

-

Organic Synthesis: It can be used as a nitrosating agent for the conversion of aromatic amines to 1,3-diaryltriazenes.[8]

-

Materials Science: It has been employed as a precursor in the synthesis of composite materials, such as graphene-cobalt hydroxide nanosheets for electrocatalytic applications.[8]

-

Pharmaceutical Analysis: Although not a mainstream application, its ability to precipitate certain organic cations has been explored for the indirect determination of some pharmaceutical compounds.

It is important to note that despite its utility in a laboratory setting, direct applications in drug development or as a modulator of signaling pathways have not been established. Its relevance to drug development professionals primarily lies in its role as an analytical reagent for quality control and in specialized synthetic procedures.

Conclusion

Sodium hexanitrocobaltate(III) is a compound of significant historical importance in the field of analytical chemistry. Its discovery and subsequent application revolutionized the analysis of potassium. While modern instrumental techniques have largely superseded its use in quantitative analysis, it remains a valuable reagent for qualitative tests and holds potential in niche synthetic and materials science applications. This guide provides the essential historical, chemical, and procedural information for researchers and professionals to effectively understand and utilize this classic inorganic compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. carlroth.com [carlroth.com]

- 3. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 4. Sodium hexanitrocobaltate(III), ACS | CoN6Na3O12-3 | CID 16211641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jetir.org [jetir.org]

- 7. Free Essay: Preparation of sodium hexanitrocobaltate (III) - 801 Words | Studymode [studymode.com]

- 8. Sodium hexanitrocobaltate(III) sodium cobalt(III)nitrite for analysis EMSURE ACS,Reag. Ph Eur 13600-98-1 [sigmaaldrich.com]

A Technical Guide to the Thermal Decomposition of Sodium Hexanitrocobaltate(III)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexanitrocobaltate(III), Na₃[Co(NO₂)₆], also known as sodium cobaltinitrite, is a coordination compound with significant applications in analytical chemistry, particularly for the quantitative determination of potassium. Its thermal stability and decomposition pathway are of critical interest for understanding its behavior under various experimental conditions and for ensuring its safe handling and storage. This technical guide provides a comprehensive overview of the thermal decomposition of sodium hexanitrocobaltate(III), detailing the decomposition pathway, quantitative thermal analysis data, and the experimental protocols used for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of sodium hexanitrocobaltate(III) is a multi-step process that involves the sequential loss of nitro groups and the reduction of Co(III) to Co(II), ultimately leading to the formation of a stable cobalt oxide. The decomposition is an exothermic process and proceeds through the formation of several intermediate species.

The overall decomposition reaction can be summarized as follows:

2Na₃--INVALID-LINK-- → 3Na₂O(s) + Co₂O₃(s) + 9NO(g) + 3NO₂(g)

However, the decomposition occurs in distinct stages, which can be elucidated using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and mass spectrometry (MS).

Decomposition Stages:

The decomposition begins at approximately 220 °C and proceeds in overlapping steps, with the majority of the mass loss occurring between 200 °C and 650 °C. The final solid product of the decomposition in an inert atmosphere is typically cobalt(II,III) oxide (Co₃O₄).[1]

While the exact intermediate species are complex and can vary with experimental conditions such as heating rate and atmosphere, a general proposed pathway involves:

-

Initial Decomposition: The decomposition is initiated by an internal redox reaction where the nitrite ligand reduces the Co(III) center. This leads to the release of gaseous nitrogen oxides (NO and NO₂).

-

Formation of Intermediate Oxides: As the nitro groups are expelled, intermediate sodium and cobalt oxides are formed.

-

Final Product Formation: At higher temperatures, these intermediates further decompose and rearrange to form the final stable products, primarily sodium oxide and cobalt(II,III) oxide.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from the thermal analysis of sodium hexanitrocobaltate(III).

Table 1: Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Corresponding Gaseous Products |

| 220 - 400 | ~35 - 40 | NO, NO₂ |

| 400 - 650 | ~15 - 20 | NO, NO₂ |

| Total | ~50 - 60 |

Note: The exact mass loss percentages can vary depending on the experimental conditions, particularly the heating rate.

Table 2: Differential Thermal Analysis (DTA) Data

| Peak Temperature (°C) | Thermal Event |

| ~250 (Exothermic) | Onset of major decomposition |

| ~350 (Exothermic) | Continued decomposition and formation of intermediates |

| ~580 (Exothermic) | Final decomposition to stable oxides |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Instrumentation: A simultaneous TG-DTA instrument.

Experimental Procedure:

-

Sample Preparation: A small amount of sodium hexanitrocobaltate(III) powder (typically 5-10 mg) is accurately weighed into an alumina crucible.

-

Instrument Setup: The crucible is placed on the thermobalance in the furnace.

-

Atmosphere: The experiment is conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a typical flow rate of 50-100 mL/min to sweep away the gaseous decomposition products.

-

Heating Program: The sample is heated from ambient temperature to approximately 800 °C at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: The mass of the sample and the temperature difference between the sample and a reference are continuously recorded as a function of temperature.

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

Experimental Procedure:

-

TGA Setup: The TGA experiment is performed as described in section 4.1.

-

Gas Transfer: The gaseous products from the TGA furnace are transferred to the mass spectrometer through a heated capillary transfer line to prevent condensation.

-

Mass Spectrometry: The evolved gases are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectra are recorded continuously throughout the TGA experiment, allowing for the identification of the evolved gases at different temperatures. Key m/z values to monitor include 30 (for NO) and 46 (for NO₂).

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the experimental analysis and the relationship between the different analytical techniques.

Conclusion

The thermal decomposition of sodium hexanitrocobaltate(III) is a complex process involving multiple, overlapping exothermic reactions. Understanding this process is crucial for its application in various fields. This guide has provided a detailed overview of the decomposition pathway, supported by quantitative data from thermal analysis and detailed experimental protocols. The provided visualizations of the decomposition pathway and experimental workflow serve to further clarify the relationships between the different stages of decomposition and the analytical techniques used for their characterization. This information is intended to be a valuable resource for researchers and professionals working with this compound.

References

Solubility Profile of Sodium Hexanitrocobaltate(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium hexanitrocobaltate(III) (Na₃[Co(NO₂)₆]), also known as sodium cobaltinitrite. The document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Data: Solubility of Sodium Hexanitrocobaltate(III)

Sodium hexanitrocobaltate(III) is a yellow to orange crystalline powder.[1] Its solubility is a critical parameter for its application in various chemical and pharmaceutical processes. While extensively soluble in water, its solubility in organic solvents is less documented.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 720 g/L[2] |

| Ethanol | Not Specified | Slightly Soluble[3] |

| Dilute Acetic Acid | Not Specified | Insoluble[1] |

Further research is required to quantify the solubility of sodium hexanitrocobaltate(III) in a wider range of organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. The following are detailed methodologies for key experiments to determine the solubility of inorganic salts like sodium hexanitrocobaltate(III).

Isothermal Saturation Method

This gravimetric method is a fundamental technique for determining the equilibrium solubility of a solute in a solvent at a constant temperature.

Materials:

-

Sodium hexanitrocobaltate(III)

-

Selected solvent (e.g., water, ethanol)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flask

-

Pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Add an excess amount of sodium hexanitrocobaltate(III) to a known volume of the chosen solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature that will not decompose the solute.

-

Once the solvent is fully evaporated, cool the evaporating dish in a desiccator and weigh it.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the evaporating dish.

-

Calculate the solubility in grams per liter (g/L) or other desired units.

Spectroscopic Method

This method is suitable for compounds that absorb light in the UV-Vis spectrum and can be highly sensitive, especially for sparingly soluble substances.[4]

Materials:

-

Sodium hexanitrocobaltate(III)

-

Selected solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of sodium hexanitrocobaltate(III) of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of sodium hexanitrocobaltate(III) in the solvent as described in the Isothermal Saturation Method (steps 1-4).

-

-

Measurement and Calculation:

-

Withdraw a known volume of the clear supernatant from the saturated solution.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility using the isothermal saturation and gravimetric analysis method.

Caption: Workflow for Gravimetric Solubility Determination.

References

Sodium Hexanitrocobaltate(III): A Comprehensive Technical Guide for Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of sodium hexanitrocobaltate(III), a key precursor in coordination chemistry. This document outlines its synthesis, physicochemical properties, and its applications in the preparation of other coordination compounds. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Introduction to Sodium Hexanitrocobaltate(III)

Sodium hexanitrocobaltate(III), with the chemical formula Na₃[Co(NO₂)₆], is an inorganic coordination compound.[1] It is also known by the synonyms sodium cobaltinitrite and cobalt(III) sodium nitrite.[1] The compound consists of a central cobalt(III) ion octahedrally coordinated to six nitrite ligands.[1] It typically appears as a yellow to orange crystalline powder and is highly soluble in water.[1]

While well-known for its use in the qualitative and quantitative analysis of potassium and ammonium ions, with which it forms insoluble precipitates, sodium hexanitrocobaltate(III) also serves as a versatile precursor in the synthesis of other cobalt(III) coordination complexes.[1] The [Co(NO₂)₆]³⁻ anion is kinetically inert, which presents challenges for direct ligand substitution. However, its reactivity can be harnessed in other ways, such as in precipitation reactions with other complex cations and as a nitrosating agent in organic synthesis.[2] This guide will explore these applications in detail.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for sodium hexanitrocobaltate(III) is presented below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | Na₃[Co(NO₂)₆] | [1] |

| Molar Mass | 403.94 g/mol | [3] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Solubility in Water | High | [1] |

| pH of Aqueous Solution (100 g/L at 20 °C) | ~5 | [1] |

| Decomposition Temperature | ~220 °C | [1] |

| UV-Vis Absorption Maximum (λmax) | 228 nm | [1] |

Synthesis of Sodium Hexanitrocobaltate(III)

The synthesis of sodium hexanitrocobaltate(III) involves the oxidation of cobalt(II) in the presence of an excess of sodium nitrite. The following is a typical laboratory procedure.

Experimental Protocol: Synthesis of Sodium Hexanitrocobaltate(III)

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

50% Acetic acid (CH₃COOH)

-

95% Ethanol

-

Distilled water

-

Ice bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

In a suitable beaker, dissolve sodium nitrite in a minimal amount of distilled water.

-

Cool the solution to approximately 50 °C.

-

Add cobalt(II) nitrate to the solution and stir until it is fully dissolved.

-

Slowly, and with constant stirring, add 50% acetic acid dropwise to the solution.

-

A gentle stream of air should be passed through the solution to remove nitrogen oxides that are formed as byproducts. This can be achieved using a side-arm test tube connected to an aspirator. Continue this for approximately 30 minutes.[1]

-

Transfer the reaction mixture to a clean beaker and cool it in an ice bath.

-

While stirring, slowly add 95% ethanol dropwise. The addition of ethanol will cause the product to precipitate out of the solution.

-

Continue stirring in the ice bath for at least 5 minutes after the ethanol addition is complete to ensure maximum precipitation.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the product with a small amount of 95% ethanol to remove any remaining impurities.

-

Dry the product in a desiccator.

Reaction Equation:

Co(NO₃)₂ + 7NaNO₂ + 2CH₃COOH → Na₃[Co(NO₂)₆] + 2NaNO₃ + 2CH₃COONa + NO + H₂O

Caption: Experimental workflow for the synthesis of Sodium Hexanitrocobaltate(III).

Sodium Hexanitrocobaltate(III) as a Precursor

Precipitation of Complex Cations

A primary application of sodium hexanitrocobaltate(III) in coordination chemistry is as a precipitating agent for large, complex cations. The hexanitrocobaltate(III) anion can form insoluble salts with complex cations, such as hexaamminecobalt(III), [Co(NH₃)₆]³⁺. This provides a method for the isolation and purification of these complexes.

Experimental Protocol: Synthesis of Hexaamminecobalt(III) Hexanitrocobaltate(III)

Materials:

-

Hexaamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃)

-

Sodium hexanitrocobaltate(III) (Na₃[Co(NO₂)₆])

-

Hot distilled water

-

Ice bath

-

Beakers and other standard laboratory glassware

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 1.0 g of hexaamminecobalt(III) chloride in a minimum amount of hot distilled water.[1]

-

In a separate beaker, prepare a concentrated solution of sodium hexanitrocobaltate(III) in water.

-

While stirring the hot solution of hexaamminecobalt(III) chloride, add the sodium hexanitrocobaltate(III) solution dropwise.[1]

-

A precipitate of hexaamminecobalt(III) hexanitrocobaltate(III) will form.

-

Cool the resulting mixture in an ice bath to ensure complete precipitation.[1]

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold distilled water and then with ethanol.

-

Dry the product in a vacuum desiccator.[1]

Reaction Equation:

[Co(NH₃)₆]Cl₃(aq) + Na₃--INVALID-LINK-- → [Co(NH₃)₆]--INVALID-LINK-- + 3NaCl(aq)

Caption: Use of Sodium Hexanitrocobaltate(III) as a precipitating agent.

Challenges in Direct Ligand Substitution and Alternative Synthetic Routes

The [Co(NO₂)₆]³⁻ complex is a d⁶ low-spin complex, which makes it kinetically inert to ligand substitution reactions. This stability makes the direct replacement of the nitrite ligands with other ligands, such as ammonia, a challenging synthetic endeavor that often requires harsh reaction conditions and may result in low yields.

For the synthesis of many cobalt(III) ammine complexes, a more common and efficient approach involves the use of a more labile cobalt(II) precursor, which is then oxidized in the presence of the desired ligands. A widely used precursor for a variety of cobalt(III) pentammine complexes is chloropentamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. The synthesis of this complex from a cobalt(II) salt is provided below as a representative example of a common laboratory procedure for accessing cobalt(III) ammine complexes.

Experimental Protocol: Synthesis of Chloropentamminecobalt(III) Chloride

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Concentrated ammonia solution (NH₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated hydrochloric acid (HCl)

-

Ice bath

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

In a fume hood, dissolve ammonium chloride in concentrated ammonia solution in a beaker.

-

With continuous stirring, add cobalt(II) chloride hexahydrate in small portions.

-

Slowly add 30% hydrogen peroxide to the resulting slurry. Exercise caution as the reaction can be vigorous.

-

After the effervescence has ceased, slowly add concentrated hydrochloric acid.

-

Heat the mixture on a hot plate to approximately 85 °C for 20 minutes with continued stirring.

-

Cool the mixture to room temperature in an ice bath.

-

Collect the purple crystals of [Co(NH₃)₅Cl]Cl₂ by vacuum filtration.

-

Wash the product with small portions of ice-cold water, followed by cold 6 M HCl.

-

Dry the product in an oven at 100 °C.

Caption: Comparison of synthetic routes to Cobalt(III) Ammine Complexes.

Conclusion

Sodium hexanitrocobaltate(III) is a valuable compound in coordination chemistry. While its primary use has been in analytical chemistry, its role as a precursor should not be overlooked. Although the kinetic inertness of the [Co(NO₂)₆]³⁻ ion makes it a challenging substrate for direct ligand substitution, it serves as an excellent precipitating agent for the isolation of other coordination compounds. For researchers aiming to synthesize a broad range of cobalt(III) ammine complexes, the more common and efficient route via the oxidation of a labile cobalt(II) precursor in the presence of the desired ligands is often preferred. This guide provides the necessary data and protocols to effectively utilize sodium hexanitrocobaltate(III) and to navigate the synthesis of related cobalt(III) coordination compounds in a research setting.

References

An In-depth Technical Guide to the Role of Sodium Hexanitrocobaltate(III) in Inorganic Qualitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexanitrocobaltate(III), also known as sodium cobaltinitrite, is a coordination compound with the chemical formula Na₃[Co(NO₂)₆].[1] This yellow, crystalline powder is highly soluble in water and serves as a crucial reagent in inorganic qualitative analysis.[1] Its primary application lies in the detection of potassium (K⁺) and ammonium (NH₄⁺) ions, with which it forms characteristic yellow precipitates.[1][2] This guide provides a comprehensive overview of the principles, experimental protocols, and technical considerations for its use in a laboratory setting.

Principle of Detection

The analytical utility of sodium hexanitrocobaltate(III) is based on the formation of a sparingly soluble, yellow crystalline precipitate when it reacts with potassium or ammonium ions in a weakly acidic solution. The sodium salt of the hexanitrocobaltate(III) anion is soluble in water, while the corresponding potassium and ammonium salts are not.[2][3]

The reaction with potassium ions proceeds as follows:

2K⁺(aq) + Na⁺(aq) + [Co(NO₂)₆]³⁻(aq) + H₂O(l) → K₂Na[Co(NO₂)₆]·H₂O(s)

A similar reaction occurs with ammonium ions:

2NH₄⁺(aq) + Na⁺(aq) + [Co(NO₂)₆]³⁻(aq) + H₂O(l) → (NH₄)₂Na[Co(NO₂)₆]·H₂O(s)

The formation of a yellow or orange-yellow precipitate upon the addition of the reagent to a properly prepared sample solution is a positive indication for the presence of potassium and/or ammonium ions.[4][5] The test is typically conducted in a solution acidified with acetic acid to prevent the precipitation of cobalt(III) hydroxide, which can occur in neutral or alkaline conditions.[6]

Quantitative Data

While primarily used for qualitative identification, the reaction has quantitative applications. The following table summarizes key quantitative parameters associated with the potassium precipitation reaction.

| Parameter | Value | Notes |

| Molar Mass of Precipitate | 454.17 g/mol | For K₂Na[Co(NO₂)₆]·H₂O. |

| Solubility of K₂Na[Co(NO₂)₆]·H₂O | ~50 mg/L (0.05 g/L) | Described as "1 part... in 20,000". |

| Detection Limit for K⁺ | 0.6 mg/L | Determined by micro-extraction and LED-optical emission spectrometry.[7] |

| Alternative Detection Limit | 15 mg/L | Using a turbidimetric method.[8] |

| Optimal pH for Precipitation | Weakly acidic (pH ~5) | Maintained by the addition of acetic acid.[9] |

| Optimal Temperature | Cool to room temperature (~20°C) | Lower temperatures favor more complete precipitation. |

Experimental Protocols

Preparation of Sodium Hexanitrocobaltate(III) Reagent

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) acetate

-

Sodium nitrite (NaNO₂) (potassium-free)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Ethanol (95%)

Procedure:

-

Dissolve 25 g of cobalt(II) nitrate in 50 mL of distilled water. To this, add 16 mL of glacial acetic acid.

-

In a separate beaker, dissolve 90 g of sodium nitrite in 150 mL of distilled water.

-

Slowly add the sodium nitrite solution to the cobalt nitrate solution while stirring.

-

Aerate the mixture for several hours (e.g., by bubbling a stream of air through it) to remove dissolved nitrogen oxides.

-

Allow the solution to stand for 24 hours, then filter to remove any precipitate.

-

Store the reagent in a refrigerator. It is recommended to prepare this solution fresh on a monthly basis for best results.

Qualitative Test for Potassium Ions (K⁺)

Procedure:

-

If the sample is a solid, dissolve 5-10 mg in a few mL of distilled water.

-

Acidify the solution with a few drops of dilute acetic acid.

-

Add the sodium hexanitrocobaltate(III) reagent dropwise.

-

The immediate formation of a yellow or orange-yellow precipitate indicates the presence of potassium ions.[5]

-

The sensitivity of the test can be increased by cooling the solution in an ice bath after the addition of the reagent.

Qualitative Test for Ammonium Ions (NH₄⁺)

The test for ammonium ions is analogous to the test for potassium ions, as ammonium ions also form a yellow precipitate.

Procedure:

-

Take a small amount of the sample solution in a test tube.

-

Acidify with dilute acetic acid.

-

Add the sodium hexanitrocobaltate(III) reagent.

-

A yellow precipitate indicates the presence of ammonium ions.[2]

Note: Since the test for potassium is interfered with by ammonium ions, it is crucial to first test for and remove any ammonium ions before confirming the presence of potassium.

Interferences and Mitigation

A key aspect of qualitative analysis is understanding and managing interferences.

Cationic Interferences

Besides ammonium, other ions that can form a precipitate with the hexanitrocobaltate(III) anion include Rubidium (Rb⁺), Cesium (Cs⁺), and Thallium(I) (Tl⁺).[4] These ions are not common in routine analysis but should be considered in comprehensive qualitative schemes.

Interference from Ammonium Ions (NH₄⁺)

Ammonium ions are a common interference in the test for potassium. If the presence of ammonium is suspected or needs to be ruled out, it must be removed prior to the potassium test.

Protocol for Removal of Ammonium Ions:

-

To the sample solution in an evaporating dish or crucible, add a small amount of concentrated nitric acid.

-

Gently heat the solution to dryness. The ammonium salts will decompose and sublime.

-

After cooling, dissolve the residue in a small amount of distilled water.

-

The resulting solution can then be tested for potassium ions as described in section 4.2.

Interference from Primary Amines and Amino Acids

For professionals in drug development, it is important to note that primary amines and amino acids can potentially interfere. In the acidic test solution, the nitrite from the reagent can form nitrous acid, which reacts with primary amines to form diazonium salts. This can lead to side reactions and may affect the accuracy of the test. While this is less of a concern for simple inorganic salts, it is a critical consideration for complex organic matrices.

Visualizations

Signaling Pathway for Potassium Detection

Caption: Chemical pathway for the detection of potassium ions.

Experimental Workflow for Qualitative Analysis

Caption: Logical workflow for the qualitative analysis of potassium.

Conclusion

Sodium hexanitrocobaltate(III) remains a valuable and reliable reagent for the qualitative detection of potassium and ammonium ions. Its high sensitivity and the characteristic color of the precipitate make it a staple in many inorganic analytical schemes. For accurate and reliable results, it is imperative that researchers and scientists are aware of the potential interferences, particularly from ammonium ions, and employ the appropriate mitigation strategies. By following the detailed protocols outlined in this guide, professionals can confidently utilize this classic chemical test in their analytical work.

References

- 1. s.analytichem.com [s.analytichem.com]

- 2. vnmu.edu.ua [vnmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Test for alkalimetal ions: Sodium hexanitrocobaltate(III) [thiele.ruc.dk]

- 5. fao.org [fao.org]

- 6. nubip.edu.ua [nubip.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 9. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols for the Gravimetric Determination of Potassium using Sodium Hexanitrocobaltate(III)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The gravimetric determination of potassium using sodium hexanitrocobaltate(III), also known as sodium cobaltinitrite, is a classic analytical method. This technique relies on the precipitation of potassium ions from a solution by the addition of a solution of sodium hexanitrocobaltate(III). The resulting sparingly soluble precipitate is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the amount of potassium in the original sample.

This method is valued for its accuracy when performed meticulously, but it is susceptible to various interferences and procedural variations that can affect the results. These notes provide a detailed protocol and highlight critical parameters for the successful application of this technique.

Chemical Principle

The reaction involves the formation of a yellow precipitate of potassium sodium hexanitrocobaltate(III). While the exact composition of the precipitate can vary depending on the reaction conditions, it is often represented by the formula K₂Na[Co(NO₂)₆]·H₂O.[1] The reaction is typically carried out in a slightly acidic medium, usually with acetic acid, to prevent the precipitation of cobalt hydroxide.[2]

The key reaction is:

2K⁺ + Na⁺ + [Co(NO₂)₆]³⁻ + H₂O → K₂Na[Co(NO₂)₆]·H₂O(s)

It is crucial to note that the stoichiometry of the precipitate can be variable, with the ratio of potassium to sodium ions being influenced by factors such as the concentration of reactants and the temperature of precipitation.[3] Some studies have reported the formation of mixed crystals with the general formula (K,Na)₃[Co(NO₂)₆]·nH₂O.[4] This variability is a significant source of error and necessitates strict adherence to a standardized procedure for consistent and accurate results.

Quantitative Data

The following table summarizes key quantitative data for the gravimetric determination of potassium using sodium hexanitrocobaltate(III).

| Parameter | Value | Notes |

| Formula of Precipitate | K₂Na[Co(NO₂)₆]·H₂O | This is the commonly accepted formula, but variability exists.[1] |

| Molar Mass of Precipitate | 471.13 g/mol | Based on the formula K₂Na[Co(NO₂)₆]·H₂O. |

| Molar Mass of Potassium (K) | 39.0983 g/mol | |

| Gravimetric Factor | 0.1659 | Calculated as (2 * Molar Mass of K) / Molar Mass of Precipitate. This factor is highly dependent on the actual precipitate composition. |